molecular formula C19H15F3N4O2S2 B2588182 N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide CAS No. 392291-59-7

N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide

Cat. No. B2588182
CAS RN: 392291-59-7
M. Wt: 452.47
InChI Key: LBIOUDVMQXXIEG-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not specified in the search results. For detailed information, it’s recommended to refer to databases like PubChem or contact the supplier directly.

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis and Protein-Tyrosine Phosphatase 1B Inhibition : Compounds with benzothiazole derivatives have been synthesized and evaluated for their inhibitory activity against protein tyrosine phosphatase 1B (PTP-1B), which plays a significant role in regulating insulin and leptin signaling pathways. Some derivatives showed potent inhibitory activity, indicating their potential application in managing diseases related to insulin resistance, such as diabetes and obesity (Navarrete-Vázquez et al., 2012).

  • Antiallergy Agents : Research on N-(4-substituted-thiazolyl)oxamic acid derivatives demonstrated their potential as potent, orally active antiallergy agents. These compounds showed significant efficacy in the rat passive cutaneous anaphylaxis (PCA) model, indicating their therapeutic potential in allergy treatment (Hargrave et al., 1983).

  • Electrochemical C–H Thiolation for Synthesis : A metal- and reagent-free method for synthesizing benzothiazoles and thiazolopyridines through electrochemical C–H thiolation catalyzed by TEMPO was reported. This approach facilitates the synthesis of compounds that are prevalent in pharmaceuticals and organic materials, offering a sustainable route for developing therapeutically relevant molecules (Qian et al., 2017).

  • Antimicrobial and Anthelmintic Activities : The synthesis of new 2-mercaptobenzothiazolyl-2-oxoazetidines and their evaluation for antimicrobial and anthelmintic activities highlight the potential of thiazole derivatives in developing new therapeutic agents. These compounds showed promising antibacterial, antifungal, and anthelmintic activities, underscoring their potential for treating infections and parasitic infestations (Srivastava et al., 2005).

properties

IUPAC Name

N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N4O2S2/c1-11-5-7-14(8-6-11)23-15(27)10-29-18-26-25-17(30-18)24-16(28)12-3-2-4-13(9-12)19(20,21)22/h2-9H,10H2,1H3,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBIOUDVMQXXIEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide

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